molecular formula C28H29N5OS B6488106 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 887215-35-2

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B6488106
CAS No.: 887215-35-2
M. Wt: 483.6 g/mol
InChI Key: VPULVSAXLGUTFJ-UHFFFAOYSA-N
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Description

The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one features a hybrid heterocyclic architecture. Its core structure comprises:

  • A 4,5-dihydro-1H-pyrazolyl ring substituted with a 4-methylphenyl group (enhancing lipophilicity) and a thiophen-2-yl group (imparting π-electron richness).
  • An ethanone linker bridging the two heterocyclic systems, enabling conformational flexibility.

Molecular formula and mass data for structurally related compounds (e.g., hydroxyl-substituted analogs) are available in (MFCD08141587, RN 900013-16-3) . Computational tools like SHELXL () and Multiwfn () are critical for structural refinement and electronic property analysis, respectively .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5OS/c1-19-8-10-20(11-9-19)25-17-24(26-7-4-16-35-26)31-33(25)27(34)18-32-14-12-21(13-15-32)28-29-22-5-2-3-6-23(22)30-28/h2-11,16,21,25H,12-15,17-18H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPULVSAXLGUTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCC(CC3)C4=NC5=CC=CC=C5N4)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and electronic properties are contextualized below against analogs with variations in core heterocycles, substituents, and linker groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Notable Features
Target Compound Benzodiazolyl-piperidine + dihydro-pyrazole 4-Methylphenyl, thiophen-2-yl ~451.5 (estimated) High lipophilicity; thiophene enhances π-stacking potential.
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one Benzodiazolyl-piperidine + dihydro-pyrazole 4-Hydroxyphenyl, thiophen-2-yl ~453.5 Hydroxyl group increases solubility but reduces membrane permeability.
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazolyl + pyrazolone Allyl, phenyl ~335.4 Sulfur in benzothiazole improves redox activity; pyrazolone enhances acidity.
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Triazole + piperidinyl-phenyl 4-Methylphenyl, prop-2-en-1-one ~428.5 Triazole’s electronegativity favors dipole interactions; conjugated enone system.
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone + piperidine 4-Bromophenyl, phenyl ~458.3 Bromine adds steric bulk and electron-withdrawing effects.

*Molecular weights estimated from analogous structures in cited evidence.

Key Comparisons

Core Heterocycles Benzodiazole vs. Benzothiazole (): The target’s benzodiazole provides dual nitrogen atoms for hydrogen bonding, whereas benzothiazole’s sulfur atom enhances polarizability and redox activity . Dihydro-pyrazole vs.

Substituent Effects

  • 4-Methylphenyl (Target) vs. 4-Hydroxyphenyl () : Methyl enhances lipophilicity (logP ~3.8 estimated), favoring membrane permeability, while hydroxyl increases aqueous solubility (clogP ~2.5) but may limit blood-brain barrier penetration .
  • Thiophen-2-yl (Target) vs. Phenyl () : Thiophene’s electron-rich sulfur atom strengthens π-π interactions with aromatic protein residues compared to phenyl .

Linker and Functional Groups Ethanone (Target) vs. Prop-2-en-1-one (): The ethanone linker offers greater rotational freedom than the conjugated enone in , which may restrict conformation but enhance UV absorption .

SHELXL Refinement (): Crystallographic data for analogs (e.g., ) indicate planar geometries for the dihydro-pyrazole and benzodiazole rings, critical for packing efficiency .

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